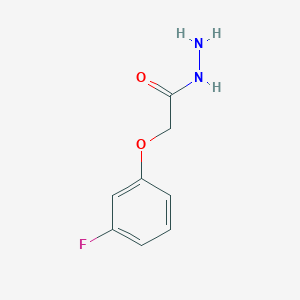

2-(3-Fluorophenoxy)acetohydrazide

Description

Contextualization within Phenoxyacetohydrazide Chemistry

2-(3-Fluorophenoxy)acetohydrazide belongs to the broader class of phenoxyacetohydrazides, which are characterized by a phenoxy group linked to an acetohydrazide moiety. This structural framework serves as a versatile scaffold in the synthesis of a wide array of derivatives with diverse biological activities. Researchers have explored various substitutions on the phenyl ring to modulate the physicochemical and biological properties of these compounds. The introduction of different functional groups allows for the fine-tuning of parameters such as lipophilicity, electronic distribution, and steric hindrance, which in turn can influence the compound's interaction with biological targets.

The synthesis of phenoxyacetohydrazide derivatives is a common pursuit in medicinal chemistry, with studies reporting the creation of extensive libraries of these compounds to screen for various biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. mdpi.commdpi.com These derivatives are often synthesized by reacting a substituted phenoxyacetic acid ester with hydrazine (B178648) hydrate (B1144303), a method that is also applicable to the synthesis of this compound. mdpi.com

Significance of the Hydrazide Moiety in Bioactive Compounds

The hydrazide group (-CONHNH2) is a crucial pharmacophore found in numerous biologically active compounds. This functional group is a key component in several established drugs and serves as a valuable intermediate in the synthesis of various heterocyclic systems. The ability of the hydrazide moiety to form hydrogen bonds and its potential to be derivatized into hydrazones (by condensation with aldehydes or ketones) makes it a cornerstone in drug design and development. ajrconline.org

Hydrazide-hydrazone derivatives, in particular, have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. mdpi.com The presence of the azomethine group (-NHN=CH-) in hydrazones is considered a key structural feature contributing to their diverse pharmacological profiles. saspublishers.com

Role of Fluorine Substitution in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a widely adopted strategy in medicinal chemistry to enhance a molecule's therapeutic potential. emerginginvestigators.org The introduction of fluorine can profoundly influence a compound's properties, such as its metabolic stability, binding affinity to target proteins, and membrane permeability. emerginginvestigators.org Fluorine's high electronegativity can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the compound's half-life. emerginginvestigators.org In the context of this compound, the presence of the fluorine atom on the phenyl ring is anticipated to modulate its biological activity and pharmacokinetic profile compared to its non-fluorinated counterpart.

Overview of Research Trajectories for Related Structures

Research into phenoxyacetohydrazide derivatives has branched into several promising directions. One significant area of investigation is their potential as enzyme inhibitors. For instance, various phenoxyacetohydrazide Schiff base analogs have been synthesized and evaluated for their inhibitory activity against enzymes like β-glucuronidase and urease. mdpi.comtandfonline.com

Another prominent research trajectory is the exploration of their anticancer properties. Studies have shown that derivatives of 2-(4-fluorophenoxy)acetohydrazide (B156232), when converted into thiosemicarbazides and semicarbazides, exhibit notable anticancer activity against various cell lines. mdpi.com The phenoxy group is considered a privileged scaffold in this context, and the fluorine substitution is often a key element in the design of these potential anticancer agents. mdpi.com

Furthermore, the anticonvulsant potential of hydrazone derivatives is a well-established field of study. saspublishers.com The structural features of phenoxyacetohydrazides make them suitable candidates for modification into hydrazones with potential applications in the management of seizures. For example, derivatives of pyridine-4-carbohydrazide featuring a fluorophenoxy moiety have shown significant anticonvulsant activity. saspublishers.com

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H9FN2O2 | uni.lu |

| Molecular Weight | 184.17 g/mol | uni.lu |

| InChIKey | FRMANOVQPAYLFV-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC(=CC(=C1)F)OCC(=O)NN | uni.lu |

| Predicted XlogP | 0.5 | uni.lu |

Research on Related Phenoxyacetohydrazide Derivatives

| Derivative Type | Biological Activity Investigated | Key Findings | Reference |

| Phenoxyacetohydrazide Schiff Bases | β-Glucuronidase Inhibition | Several analogs showed promising inhibitory activity, with some being more potent than the standard. The position and nature of substituents on the phenyl ring were crucial for activity. | mdpi.com |

| Dichlorophenyl Hydrazide Derivatives | Urease Inhibition | Certain derivatives were identified as potent urease inhibitors, suggesting their potential for treating Helicobacter pylori-related stomach disorders. | tandfonline.com |

| 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazides | Anticancer Activity | Novel derivatives demonstrated significant anticancer activity against various cancer cell lines, highlighting the importance of the fluorophenoxy scaffold. | mdpi.com |

| Phenoxyacetohydrazones | Antitrypanosomal Activity | A series of phenoxyacetohydrazones were synthesized and evaluated against Trypanosoma cruzi, with some compounds showing potent activity. | typeset.io |

| Phenoxyacetohydrazide Derivatives | Antibacterial Activity | A new series of these compounds exhibited inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains. | chemicalpapers.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenoxy)acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c9-6-2-1-3-7(4-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRMANOVQPAYLFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OCC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Analog Design

Construction of N'-Substituted Hydrazide Derivatives

A primary and highly effective strategy for expanding the chemical space around 2-(3-Fluorophenoxy)acetohydrazide involves the modification of the terminal nitrogen (N') of the hydrazide group. This is typically achieved through condensation or addition reactions, leading to larger molecules with diverse physicochemical properties.

The reaction of the terminal amino group of the hydrazide with carbonyl compounds is a fundamental method for creating N'-substituted derivatives. The condensation of this compound with various aldehydes and ketones results in the formation of hydrazones, a class of compounds containing the R₁R₂C=NNHC(=O)R₃ functionality, which are also known as Schiff bases. wikipedia.orgmdpi.com This reaction is typically carried out in a protic solvent like ethanol (B145695), often with a catalytic amount of acid, to facilitate the dehydration process. researchgate.netsysrevpharm.org

The general synthesis involves the nucleophilic attack of the -NH₂ group of the hydrazide on the electrophilic carbonyl carbon, forming a hemiaminal intermediate, which then eliminates a water molecule to yield the stable hydrazone. wikipedia.org The resulting derivatives have been investigated for a wide range of biological activities. researchgate.net

General Reaction Scheme for Hydrazone Formation:

This compound + R-CHO/R₂CO → (E)-N'-(aryl/alkyl-ylidene)-2-(3-fluorophenoxy)acetohydrazide

The diversity of commercially available aldehydes and ketones allows for the creation of a vast library of hydrazone analogs, enabling a thorough exploration of structure-activity relationships (SAR).

Table 1: Examples of Hydrazone Derivatives from Acetohydrazide Precursors This table illustrates the types of derivatives that can be synthesized based on published methods for analogous hydrazides.

| Reagent (Aldehyde/Ketone) | Product Class | Reference Method |

| Substituted Benzaldehydes | N'-(Arylmethylidene)hydrazides | who.int |

| Substituted Acetophenones | N'-(1-Arylethylidene)hydrazides | sysrevpharm.org |

| Heterocyclic Aldehydes | N'-(Heteroarylmethylidene)hydrazides | who.int |

| Aliphatic Ketones | N'-(Alkylidene)hydrazides | researchgate.net |

Another important derivatization route involves the reaction of this compound with isothiocyanates or isocyanates to yield 1-acyl-4-substituted thiosemicarbazides and semicarbazides, respectively. These scaffolds are recognized for their ability to form multiple hydrogen bonds, making them valuable in designing molecules that can interact effectively with biological targets. nih.gov

The synthesis is generally straightforward, involving the nucleophilic addition of the hydrazide's terminal nitrogen to the electrophilic carbon of the isothiocyanate (-N=C=S) or isocyanate (-N=C=O) group. The reaction is typically conducted by heating the reactants in a solvent such as methanol (B129727) or ethanol. nih.govmdpi.com Structurally, these derivatives differ by the presence of a sulfur (thiosemicarbazide) or oxygen (semicarbazide) atom, a difference that significantly impacts their physicochemical properties like lipophilicity and hydrogen bonding capacity. nih.govresearchgate.net

General Reaction Schemes:

Thiosemicarbazide (B42300) Synthesis: this compound + R-NCS → 1-(2-(3-Fluorophenoxy)acetyl)-4-substituted-thiosemicarbazide scispace.com

Semicarbazide Synthesis: this compound + R-NCO → 1-(2-(3-Fluorophenoxy)acetyl)-4-substituted-semicarbazide nih.gov

Table 2: Synthesis of Thio/Semicarbazide Analogs from a Fluorophenoxy Acetohydrazide Precursor Based on synthetic pathways for the 4-fluoro isomer, which are directly applicable.

| Reagent | Resulting Scaffold | Reaction Conditions | Reference |

| Phenyl isothiocyanate | 1-Acyl-4-phenylthiosemicarbazide | Methanol, heat | nih.govmdpi.com |

| Ethyl isothiocyanate | 1-Acyl-4-ethylthiosemicarbazide | Ethanol, heat | scispace.com |

| 4-Chlorophenyl isocyanate | 1-Acyl-4-(4-chlorophenyl)semicarbazide | Ethanol, heat | nih.govmdpi.com |

| Naphthyl isothiocyanate | 1-Acyl-4-naphthylthiosemicarbazide | Methanol, heat | nih.gov |

The hydrazide and its N'-substituted derivatives, particularly thiosemicarbazides, are crucial intermediates for the synthesis of five-membered aromatic heterocyclic rings. These heterocycles are prominent in medicinal chemistry due to their metabolic stability and ability to act as bioisosteres for other functional groups.

1,2,4-Triazoles: These heterocycles are commonly synthesized from 1-acylthiosemicarbazide precursors. The cyclization is typically achieved by heating the thiosemicarbazide in an alkaline medium, such as sodium hydroxide (B78521) solution. scispace.com This intramolecular reaction involves dehydration and desulfurization (or rearrangement) to form the stable triazole ring. An alternative pathway involves reacting the parent hydrazide with carbon disulfide and potassium hydroxide to form a potassium dithiocarbazate intermediate, which is then cyclized with hydrazine (B178648) hydrate (B1144303) to yield a 4-amino-1,2,4-triazole-3-thiol. researchgate.net

1,3,4-Oxadiazoles: There are several synthetic routes to 1,3,4-oxadiazoles starting from this compound.

From Hydrazides: Direct reaction of the hydrazide with carbon disulfide in the presence of a base yields a dithiocarbazate, which can be cyclized to a 1,3,4-oxadiazole-2-thiol. who.int Another method involves condensation with orthoesters.

From Acylhydrazones: Oxidative cyclization of N'-substituted hydrazones (Schiff bases) using reagents like bromine in acetic acid or chloramine-T is a common method. nih.gov

From Thiosemicarbazides: Desulfurative cyclization of 1-acylthiosemicarbazides using reagents like iodine, lead oxide, or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) can yield 2-amino-substituted 1,3,4-oxadiazoles. nih.govsemanticscholar.org

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles often mirrors that of oxadiazoles, with sulfur-containing reagents.

From Thiosemicarbazides: The most common route involves the acid-catalyzed intramolecular cyclization of 1-acylthiosemicarbazides. Strong acids like sulfuric acid or phosphoric acid are used to facilitate the dehydration reaction. organic-chemistry.orgconnectjournals.com

From Hydrazides: Reaction of the hydrazide with carbon disulfide can lead to intermediates that cyclize into 1,3,4-thiadiazole-2-thiones. connectjournals.com Another approach involves the reaction of the hydrazide with a thionating agent like Lawesson's reagent. organic-chemistry.org

Table 3: General Pathways to Heterocycles from this compound

| Target Heterocycle | Intermediate | Key Reagents for Cyclization | Reference Method |

| 1,2,4-Triazole | 1-Acylthiosemicarbazide | NaOH, heat | scispace.com |

| 1,3,4-Oxadiazole | 1-Acylthiosemicarbazide | I₂, NaOH | nih.govjchemrev.com |

| 1,3,4-Oxadiazole | Acylhydrazone | Acetic Anhydride, reflux | nih.gov |

| 1,3,4-Thiadiazole | 1-Acylthiosemicarbazide | H₂SO₄ (conc.) | organic-chemistry.org |

Structural Diversification on the Phenoxy Moiety

While derivatization of the hydrazide group introduces significant diversity, modification of the phenoxy ring is another critical strategy for fine-tuning the pharmacological profile of the analogs. The nature and position of substituents on the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets through hydrogen bonding, hydrophobic, or π-π interactions. nih.govmdpi.com

The most direct approach to phenoxy moiety diversification is to begin the synthesis with different substituted phenols. Instead of 3-fluorophenol (B1196323), one could use other isomers (e.g., 2-fluoro- or 4-fluorophenol) or phenols with different or additional substituents (e.g., chloro, methyl, methoxy (B1213986) groups). Research on various drug scaffolds has shown that such modifications are crucial for activity and selectivity. nih.govencyclopedia.pub For instance, ortho-substitution on the phenoxy ring has been shown to enhance selectivity for certain receptors by stabilizing interactions with surrounding residues. mdpi.comencyclopedia.pub

Table 4: Examples of Phenoxy Moiety Substitutions and Their Reported Importance This table provides examples from related chemical series to illustrate the principle of phenoxy diversification.

| Phenoxy Moiety Example | Context/Scaffold | Reported Influence of Substitution | Reference |

| 4-Fluorophenoxy | Nimesulide analog | Highest activity against HT-29 colon and MCF-7 breast cancer cell lines. | encyclopedia.pub |

| 2-Methoxyphenoxy | 1,3,4-Oxadiazole | Active against MCF-7 and MDA-MB-453 breast cancer cell lines. | nih.govencyclopedia.pub |

| 2-Amidophenoxy | FAAH Inhibitor | Phenoxy group considered crucial for high activity. | encyclopedia.pub |

| Ortho-substituted phenoxy | 5-HT₁ₐ Ligand | Key for selective recognition over other receptors. | nih.govmdpi.com |

Rational Design Principles for Novel Analogs

The development of novel analogs of this compound is guided by established principles of medicinal chemistry aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacement: The conversion of the flexible hydrazide chain into more rigid heterocyclic systems like triazoles, oxadiazoles, and thiadiazoles is a key strategy. These rings act as important pharmacophores and can serve as bioisosteres for amide or ester groups, often improving metabolic stability. The choice between oxadiazole, thiadiazole, and triazole allows for modulation of electronic and hydrogen-bonding characteristics. imist.ma

N'-Substituent Exploration: The introduction of a wide array of substituents on the terminal nitrogen via Schiff base or thio/semicarbazide formation is used to probe the binding pocket of a potential biological target. Aromatic, aliphatic, and heterocyclic groups can be introduced to explore different types of interactions, such as hydrophobic, π-stacking, and hydrogen bonding.

Phenoxy Ring Optimization: As discussed, modifying the substituents on the phenoxy ring is crucial for optimizing target engagement. The fluorine atom at the 3-position already influences the electronic nature of the ring; further modifications can be made to enhance binding affinity or improve properties like solubility and cell permeability. The ether oxygen of the phenoxy group can also act as a hydrogen bond acceptor, and its positioning is critical for the optimal arrangement of the phenyl ring at a binding site. encyclopedia.pub

Computationally-Guided Design: Modern drug design heavily relies on in silico methods. Molecular docking studies can be used to predict how different analogs will bind to a specific protein target, helping to prioritize the synthesis of compounds with the highest predicted affinity. nih.gov Furthermore, computational models can predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allowing for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles. nih.govnih.gov

By systematically applying these derivatization strategies and design principles, researchers can effectively explore the chemical space around the this compound scaffold to identify novel compounds with desired biological activities.

Biological Investigations of 2 3 Fluorophenoxy Acetohydrazide Derivatives

Anticancer Activity Research

Evaluation against Various Cancer Cell Lines (In Vitro Models)

The cytotoxic potential of 2-(3-Fluorophenoxy)acetohydrazide derivatives has been evaluated against a panel of human cancer cell lines. These studies are crucial for the initial screening of potential anticancer agents. The phenoxy group is considered a privileged scaffold in medicinal chemistry, and the introduction of a fluorine atom can enhance metabolic stability and binding interactions. mdpi.com

Thiosemicarbazide (B42300) derivatives incorporating the 4-fluorophenoxyacetyl group have shown notable activity. For instance, certain derivatives displayed promising results against prostate cancer (LNCaP) and melanoma (G-361) cell lines. mdpi.com In one study, the thiosemicarbazide derivative designated as AB2 was particularly effective against the LNCaP prostate cancer cell line. mdpi.com Other research has highlighted the anticancer potential of thiosemicarbazides with a 4-fluorophenoxy group against various cancer types. mdpi.com Quinoline (B57606) and imidazole (B134444) derivatives have also been synthesized from fluorophenoxy acetohydrazide, demonstrating significant cytotoxicity against adenocarcinoma cells.

The table below summarizes the cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Induction of Apoptosis and Cell Cycle Modulation

Beyond general cytotoxicity, understanding the mechanism by which these compounds kill cancer cells is vital. Many effective anticancer drugs work by inducing apoptosis (programmed cell death) and/or by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation.

Derivatives of this compound have been shown to trigger these cellular processes. For example, a thiosemicarbazide derivative, AB2, was found to significantly increase the population of cells in the sub-G1 phase in both LNCaP prostate cancer and G-361 melanoma cell lines. mdpi.com An increase in the sub-G1 cell population is a hallmark of apoptosis. mdpi.com Further investigation using annexin (B1180172) V/PI staining confirmed the induction of apoptosis in these cell lines. mdpi.comnih.gov

Similarly, certain quinazoline-2,4-dione derivatives were observed to arrest the cell cycle in HCT-116 colon cancer cells. nih.gov Specifically, compounds 4b and 4e caused an increase in the percentage of cells in the S phase and induced significant levels of both early and late apoptosis compared to control cells. nih.gov Another study on a fluorobenzoate derivative of altholactone (B132534) demonstrated cell cycle arrest at the sub-G1 phase and induction of apoptotic cell death in cholangiocarcinoma cells, which was linked to DNA damage. researchgate.net

Enzyme Inhibition Studies

The biological effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes that play critical roles in various diseases.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are crucial in the metabolism of monoamine neurotransmitters. mdpi.com Inhibitors of these enzymes are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (MAO-B inhibitors). mdpi.comnih.gov Hydrazone derivatives, which can be synthesized from acetohydrazides, are a well-known class of MAO inhibitors. mdpi.com

Studies on a series of 1-substituted-2-phenylhydrazone derivatives revealed potent and selective inhibition of human MAO-A (hMAO-A). mdpi.com Two compounds in particular, 2a and 2b, showed significant hMAO-A inhibitory activity, with compound 2b being 216-fold more active than the reference drug moclobemide. mdpi.com Kinetic studies indicated that these compounds act as competitive inhibitors. bibliotekanauki.pl Other studies on different hydrazone series have also identified potent and selective MAO-B inhibitors. researchgate.net

Table 2: Monoamine Oxidase (MAO) Inhibition by Hydrazone Derivatives

Laccase Inhibition

Laccases are copper-containing oxidase enzymes found in fungi, plants, and bacteria, where they play roles in processes like lignification and pathogenesis. wikipedia.orgnih.gov Inhibition of laccase produced by phytopathogenic fungi is a potential strategy to protect plants from disease. wikipedia.orgresearchgate.net Hydrazide-hydrazone derivatives have been synthesized and tested as laccase inhibitors. wikipedia.orgplos.org

A series of hydrazide-hydrazones were screened against laccase from Trametes versicolor, with many showing potent inhibitory activity in the micromolar range. plos.org These compounds often act as competitive inhibitors, and their effectiveness can be influenced by the substituents on the aromatic rings. wikipedia.orgplos.org For instance, 4-hydroxybenzhydrazide (B196067) (4-HBAH) derivatives demonstrated competitive inhibition with Kᵢ values ranging from 24 to 674 µM. plos.org

Kinase Inhibition (e.g., VEGFR2, CDK-2, PI3Kα)

Protein kinases are key regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a common feature of cancer, making them attractive targets for drug development. researchgate.net

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. researchgate.netmdpi.com Several classes of compounds derived from fluorophenoxy structures have been investigated as VEGFR-2 inhibitors. nih.govnih.gov For example, new nicotinamide-based derivatives were designed as VEGFR-2 inhibitors, with one compound (compound 6) showing an IC₅₀ of 60.83 nM. nih.gov Pyrido[2,3-d]pyrimidin-7-one derivatives have also been identified as potent inhibitors of VEGFR2. researchgate.net

CDK-2 Inhibition: Cyclin-dependent kinases (CDKs), such as CDK-2, are critical for cell cycle progression. Inhibiting CDK-2 can lead to cell cycle arrest and is a valid anticancer strategy. Studies on new pyrazole (B372694) derivatives have identified compounds with dual inhibitory activity against both VEGFR-2 and CDK-2. One such compound, 6b, exhibited potent inhibition of both enzymes with IC₅₀ values of 0.2 µM and 0.458 µM, respectively.

Table 3: Kinase Inhibition by Related Derivative Scaffolds

Topoisomerase IIα Inhibition

Topoisomerase IIα (Topo IIα) is an essential enzyme that alters DNA topology to manage tangles and supercoils during replication and transcription. researchgate.net It is a well-established target for anticancer drugs, which can be classified as either poisons (stabilizing the DNA-enzyme complex) or catalytic inhibitors.

The anticancer activity of some this compound derivatives has been linked to the inhibition of Topo IIα. mdpi.com For thiosemicarbazide derivatives, Topo IIα was proposed as a potential molecular target based on biological studies and confirmed with molecular docking. mdpi.com In a separate study, a fluorobenzoate derivative of altholactone was shown to markedly inhibit Topo IIα protein expression, leading to DNA double-strand breaks and apoptosis. researchgate.net This suggests that the fluorinated phenyl moiety can contribute to potent Topo IIα inhibition, representing a key mechanism for the anticancer effects of these compounds.

ATP Synthase Inhibition

The mitochondrial F1Fo-ATP synthase, a key enzyme in cellular energy metabolism, has been identified as a potential target for therapeutic intervention in a variety of diseases. While direct studies on this compound itself as an ATP synthase inhibitor are not extensively documented in the reviewed literature, related compounds have shown promise. For instance, in silico studies on derivatives such as 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline have demonstrated stable and significant binding to ATP synthase, suggesting a plausible mechanism of action as inhibitors of this enzyme. researchgate.net The inhibition of ATP synthase can have significant physiological effects. For example, the natural peptide IF1 is an endogenous inhibitor of the mitochondrial F1-ATPase activity, playing a regulatory role. nih.gov Synthetic compounds, such as N-sulfonyl- or N-alkyl-substituted tetrahydrobenzodiazepine derivatives, have also been shown to inhibit the mitochondrial ATPase activity. nih.gov The inhibition of ATP synthase by certain compounds has been linked to potential therapeutic applications, including antiangiogenic strategies to block tumor growth. nih.gov

Other Investigated Biological Activities (e.g., Anticonvulsant, Anti-inflammatory, Analgesic)

Derivatives of this compound have been explored for a range of other biological activities, demonstrating a broad spectrum of potential therapeutic applications.

Anticonvulsant Activity: Hydrazone derivatives, a class of compounds readily synthesized from hydrazides, are known to possess significant anticonvulsant properties. saspublishers.com Numerous studies have confirmed the effectiveness of molecules with a hydrazone scaffold as anticonvulsants. saspublishers.com For example, a series of N'-[substituted] pyridine-4-carbohydrazides were designed and evaluated for their anticonvulsant activity, with some showing promising results in mouse models. saspublishers.com Specifically, benzimidazole (B57391) analogs like 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide have shown anticonvulsant activity that surpasses that of the standard drug phenytoin, highlighting the importance of the benzimidazole moiety for central nervous system-targeted activity.

Anti-inflammatory and Analgesic Activity: The hydrazide and hydrazone functionalities are also common in compounds investigated for their anti-inflammatory and analgesic effects. nih.govnih.gov For instance, a series of novel hydrazide and hydrazine (B178648) derivatives were synthesized and evaluated for their analgesic activity, with most of the synthesized compounds inducing a significant reduction in the writhing response in mice. nih.gov Similarly, phenoxy acetic acid derivatives have been designed as selective COX-2 inhibitors, a key target in anti-inflammatory therapy. nih.gov The anti-inflammatory properties of these compounds are often attributed to their ability to inhibit the production of prostaglandins (B1171923) by blocking cyclooxygenase (COX) enzymes. nih.gov

Structure-Activity Relationships (SAR) Analysis

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

Impact of Hydrazide Modification

The hydrazide moiety is a versatile functional group that can be readily modified to generate a library of derivatives with diverse biological activities. tpcj.org A common modification is the condensation with aldehydes or ketones to form hydrazones. smolecule.com This transformation is significant as hydrazones possessing an azometine (-NHN=CH-) proton are an important class of compounds for new drug development. saspublishers.com The introduction of different substituents on the aldehyde or ketone reactant allows for fine-tuning of the steric and electronic properties of the final hydrazone, which in turn can influence its interaction with biological targets. tpcj.org Another modification involves the reaction with isothiocyanates or isocyanates to form thiosemicarbazides and semicarbazides, respectively. mdpi.com These derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects. mdpi.com

Influence of Phenoxy Ring Substitutions

The nature and position of substituents on the phenoxy ring play a critical role in modulating the biological activity of these compounds. The fluorine atom at the 3-position of the parent compound, this compound, already influences its electronic properties and lipophilicity. Further substitutions on the ring can lead to significant changes in activity. For example, in a series of phenoxy acetic acid derivatives designed as COX-2 inhibitors, the incorporation of a bromine atom at the para-position of the phenoxy ring resulted in a marked enhancement of inhibitory activity compared to their unsubstituted counterparts. nih.gov Similarly, para-chloro substitution on a related phenyl ring also demonstrated superior inhibitory effects. nih.gov These findings suggest that the presence of electron-withdrawing groups at specific positions on the aromatic rings can be beneficial for certain biological activities.

Role of Bridging Linkers and Heterocyclic Fusions

The incorporation of various bridging linkers and the fusion of heterocyclic rings to the core this compound structure can lead to novel compounds with enhanced or altered biological profiles. The linkage between the phenoxy group and the hydrazide can be modified, and the terminal nitrogen of the hydrazide can be incorporated into a variety of heterocyclic systems. For instance, the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles from hydrazide precursors is a common strategy to generate compounds with a range of biological activities, including anticonvulsant and antimicrobial properties. nih.gov The fusion of rings like quinoline has also been explored, with some quinoline-based derivatives showing potent activity against both replicating and non-replicating Mycobacterium tuberculosis. acs.org Tetrazole-containing compounds, another class of heterocyclic derivatives, are known for a wide array of biological effects, including antibacterial, antifungal, and anti-inflammatory activities. researchgate.net

Table of Investigated Activities of this compound Analogs and Related Structures

| Compound Class | Modification | Investigated Activity | Key Findings | Reference(s) |

| Quinoline Derivatives | Heterocyclic fusion | ATP Synthase Inhibition (in silico) | Showed stable and significant binding to ATP synthase. | researchgate.net |

| Benzimidazole Analogs | Heterocyclic fusion | Anticonvulsant | Activity surpassed that of phenytoin. | |

| Hydrazide/Hydrazine Derivatives | Hydrazone formation | Analgesic | Significant reduction in acetic acid-induced writhing in mice. | nih.gov |

| Phenoxy Acetic Acid Derivatives | Phenoxy ring substitution | Anti-inflammatory (COX-2 inhibition) | Bromine substitution at the para-position enhanced inhibitory activity. | nih.gov |

| Thio/Semicarbazide Derivatives | Hydrazide modification | Anticancer | Showed promising activity against prostate cancer cell lines. | mdpi.com |

Due to the absence of publicly available research data on the computational chemistry and molecular modeling of the specific compound "this compound," it is not possible to generate an article that adheres to the requested detailed outline. Extensive searches for molecular docking investigations, molecular dynamics simulations, and quantum chemical calculations for this particular molecule have yielded no specific studies.

Scientific literature on the ligand-protein interaction profiling, identification of putative molecular targets, conformational analysis, binding stability, and protein-ligand complex dynamics of "this compound" appears to be unavailable at this time. Without foundational research data, the creation of a scientifically accurate and informative article as per the user's instructions cannot be fulfilled.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 2-(3-Fluorophenoxy)acetohydrazide, the analysis involves understanding how the constituent atoms—particularly the fluorine atom, the phenyl ring, the ether linkage, and the acetohydrazide group—influence the distribution of electrons.

The presence of the fluorine atom at the meta-position of the phenyl ring is a key feature. Fluorine is highly electronegative and exerts a significant electron-withdrawing inductive effect, which can alter the electron density across the aromatic ring and the adjacent ether oxygen. This, in turn, can influence the molecule's dipole moment, polarizability, and bond strengths.

Computational methods like Density Functional Theory (DFT) are often employed to model these properties. Studies on analogous compounds, such as 2-(4-Fluorophenoxy)acetohydrazide (B156232), have highlighted that the fluorine substituent enhances metabolic stability and can modify interactions with biological targets. The acetohydrazide group itself is known to be largely planar, a feature confirmed by DFT calculations on the parent acetohydrazide molecule. kfupm.edu.sa The combination of the electron-withdrawing fluorine and the versatile hydrazide moiety suggests a molecule with a unique electronic profile, potentially influencing its intermolecular interactions.

Table 1: Calculated Electronic Properties of Acetohydrazide Analogs Note: This table is illustrative, based on typical computational outputs for similar molecules.

| Property | Method | Value | Significance |

|---|---|---|---|

| Dipole Moment | DFT/B3LYP | ~3.5 - 4.5 D | Indicates overall molecular polarity. |

| HOMO Energy | DFT/B3LYP | ~ -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | DFT/B3LYP | ~ -0.5 eV | Relates to the molecule's ability to accept electrons. |

Reactivity Prediction

The reactivity of this compound is primarily governed by its functional groups: the acetohydrazide moiety and the fluorophenoxy ring. The hydrazide group is a versatile chemical handle. smolecule.com It contains both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, allowing it to participate in a wide range of reactions.

Common reactions for related acetohydrazides include:

Condensation: The terminal -NH2 group can react with aldehydes and ketones to form hydrazones, a common strategy in medicinal chemistry to create more complex derivatives.

Oxidation and Reduction: The hydrazide group can be oxidized or reduced using standard reagents.

Substitution: The hydrogen atoms on the nitrogens can be substituted.

The fluorinated phenyl ring is generally stable, but the fluorine atom influences the reactivity of the ring itself, typically deactivating it towards electrophilic aromatic substitution. Computational models can predict sites of reactivity by calculating electrostatic potential maps, where regions of negative potential indicate likely sites for electrophilic attack (e.g., the carbonyl oxygen) and positive potential indicates sites for nucleophilic attack.

In Silico ADME Prediction for Compound Development (Excluding Pharmacokinetics for Safety)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction is a critical step in modern compound development, allowing for the early assessment of a molecule's potential drug-like properties. nih.gov These computational tools use a molecule's structure to estimate various physicochemical and pharmacokinetic parameters. nih.goviapchem.org For this compound, these predictions help to evaluate its potential as a viable chemical scaffold for further development.

Key ADME parameters that can be predicted include:

Lipophilicity (LogP): The octanol-water partition coefficient is crucial for predicting a compound's solubility and ability to cross biological membranes. The predicted XlogP value for this compound is 0.5, suggesting a relatively balanced hydrophilic-lipophilic character. uni.lu

Aqueous Solubility (LogS): This parameter is vital for absorption. Models predict solubility based on structural features. iapchem.org

Hydrogen Bonding: The number of hydrogen bond donors and acceptors affects solubility and membrane permeability. This compound has two donors (from the -NH-NH2 group) and three acceptors (two oxygens and one nitrogen). chemscene.com

Topological Polar Surface Area (TPSA): TPSA is a good predictor of passive molecular transport through membranes. The calculated TPSA for the related 2-(2-Fluorophenoxy)acetohydrazide is 64.35 Ų, which is within the range typically associated with good cell permeability. chemscene.com

Drug-Likeness: Rules such as Lipinski's Rule of Five are used to assess whether a compound has physicochemical properties consistent with orally available drugs.

Table 2: Predicted ADME Properties for this compound

| Parameter | Predicted Value/Count | Source/Method | Significance |

|---|---|---|---|

| Molecular Weight | 184.17 g/mol | bldpharm.com | Within Lipinski's rule (<500) |

| XlogP | 0.5 | uni.lu | Balanced lipophilicity |

| Hydrogen Bond Donors | 2 | chemscene.com | Within Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 3 | chemscene.com | Within Lipinski's rule (≤10) |

| Rotatable Bonds | 3 | chemscene.com | Indicates molecular flexibility |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. neovarsity.org While a specific QSAR model for this compound is not available in the public domain, the methodology provides a framework for how its activity could be optimized.

A QSAR study would involve synthesizing a library of analogues of this compound with variations at different positions (e.g., different substituents on the phenyl ring, modifications to the hydrazide linker). The biological activity of these compounds would be measured, and a statistical model would be built to relate this activity to calculated molecular descriptors. bcrcp.ac.injbclinpharm.org

There are two main types of QSAR:

2D-QSAR: Uses descriptors derived from the 2D structure, such as physicochemical properties (LogP, TPSA), electronic descriptors, and topological indices. bcrcp.ac.in

3D-QSAR: Uses descriptors derived from the 3D structure, considering the shape of the molecule and the spatial distribution of its properties (e.g., steric and electrostatic fields). This requires aligning the set of molecules in 3D space. neovarsity.org

The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Table 3: Relevant Molecular Descriptors for a Potential QSAR Study

| Descriptor Class | Example Descriptors | Relevance |

|---|---|---|

| Physicochemical | LogP, TPSA, Molar Refractivity | Relate to absorption, distribution, and solubility. |

| Electronic | Hammett constants, Dipole Moment, Atomic Charges | Describe the electronic influence of substituents on reactivity and binding. |

| Steric / 3D | Molecular Volume, Surface Area, CoMFA/CoMSIA fields | Relate to the size, shape, and fit of the molecule within a biological target. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Encode information about molecular branching and connectivity. |

Future Research Directions and Therapeutic Potential of 2 3 Fluorophenoxy Acetohydrazide

The chemical scaffold of 2-(3-fluorophenoxy)acetohydrazide presents a promising starting point for the development of new therapeutic agents. Its structural features, including the flexible phenoxy-acetohydrazide linker and the strategically placed fluorine atom, offer numerous avenues for chemical modification and biological exploration. Future research efforts are poised to unlock the full potential of this compound class, focusing on novel derivatives, precise biological targets, and advanced therapeutic strategies.

Q & A

Q. Table 1: Reaction Conditions for Derivatives

| Substrate | Solvent System | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Chlorobenzaldehyde | MeOH/CHCl₃ (1:1) | AcOH | 5 | 91 |

| 4’-Chloroacetophenone | AcOH | – | 18 | 69 |

Q. How can researchers characterize the structural purity of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal parameters (monoclinic system, space group P21/c) with lattice constants a = 15.2384 Å, b = 3.9269 Å, c = 16.8843 Å .

- Spectroscopic analysis : Use NMR (¹H/¹³C) to confirm hydrazide proton peaks (N–H at δ 9.5–10.5 ppm) and fluorophenoxy aromatic signals .

Q. What stability considerations apply to this compound during storage?

- Methodology :

- Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis or oxidation.

- Monitor via periodic HPLC to detect degradation products (e.g., free hydrazine) .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- For spills, neutralize with 5% acetic acid before disposal .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for higher yields?

- Methodology :

- Vary factors: solvent polarity (MeOH vs. AcOH), temperature (25–80°C), and catalyst concentration (0.1–1% AcOH).

- Use ANOVA to identify significant variables (e.g., AcOH increases imine formation efficiency by 20%) .

Q. How to resolve contradictions in reported biological activity data?

- Methodology :

- Verify compound purity via XRD/HPLC .

- Replicate assays under standardized conditions (e.g., fixed pH, cell lines).

- Apply meta-analysis to compare datasets across studies .

Q. What computational strategies predict the bioactivity of derivatives?

- Methodology :

- Perform molecular docking (AutoDock Vina) to assess binding affinity to targets (e.g., kinases).

- Use QSAR models to correlate substituent electronegativity (e.g., –F, –Cl) with antimicrobial potency .

Q. How to design derivatives with enhanced pharmacokinetic properties?

- Methodology :

- Introduce hydrophilic groups (e.g., –OH, –SO₃H) to improve solubility.

- Evaluate logP values (ADMET Predictor™) to balance membrane permeability and aqueous solubility .

Q. What challenges arise in multi-step synthesis of fluorinated analogs?

- Methodology :

Q. How to scale up synthesis without compromising yield?

Q. How to interpret anomalous spectroscopic data (e.g., split NMR peaks)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.